c-Kit-IN-3 is classified as a small molecule inhibitor, specifically targeting the c-KIT receptor tyrosine kinase. It is derived from the tartrate salt form, which is known for its stability and solubility in biological systems. The compound is synthesized to optimize its pharmacological properties, making it suitable for therapeutic applications in oncology.
The synthesis of c-Kit-IN-3 (D-tartrate) involves several key steps:
The detailed methodology for synthesizing c-Kit-IN-3 (D-tartrate) can vary based on specific laboratory protocols but generally follows established organic synthesis practices.
The molecular structure of c-Kit-IN-3 (D-tartrate) features a complex arrangement that includes:
The structural formula can be represented as follows:
where , , , and represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Key data regarding its molecular weight and specific structural characteristics can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
c-Kit-IN-3 (D-tartrate) undergoes specific chemical reactions that are critical for its function as an inhibitor:
These reactions are typically studied using biochemical assays to determine kinetic parameters such as IC50 values.
The mechanism of action of c-Kit-IN-3 (D-tartrate) primarily involves:
Quantitative data from studies indicate that c-Kit-IN-3 exhibits IC50 values in the low nanomolar range (e.g., 4 nM for wild-type c-KIT), demonstrating its potency.
c-Kit-IN-3 (D-tartrate) exhibits several notable physical properties:
Chemical properties include:
Relevant analyses often involve High-Performance Liquid Chromatography (HPLC) to assess purity and stability over time.
c-Kit-IN-3 (D-tartrate) has significant applications in scientific research, particularly in:
The ongoing research into this compound highlights its potential not only as a therapeutic agent but also as a valuable tool for understanding kinase-related cellular processes.
c-Kit (also known as stem cell factor receptor or CD117) is a class III receptor tyrosine kinase encoded by the proto-oncogene c-kit located on human chromosome 4q11-12. The mature c-Kit protein is a 145 kDa transmembrane glycoprotein comprising 976 amino acids, organized into distinct structural domains critical for its activation and signaling functions [3]. The extracellular region consists of five immunoglobulin-like domains (D1–D5). Domains D1–D3 mediate binding to its ligand, stem cell factor, while D4 and D5 facilitate receptor dimerization upon ligand engagement [3] [6]. The intracellular domain contains a juxtamembrane region that autoinhibits kinase activity in the basal state, a bilobed tyrosine kinase domain (TK1 and TK2 subdomains), and a C-terminal tail harboring key tyrosine phosphorylation sites [3].
Alternative splicing generates c-Kit isoforms, notably differing by the presence/absence of a tetrapeptide glycine-asparagine-asparagine-lysine sequence in the extracellular domain. The glycine-asparagine-asparagine-lysine-negative isoform exhibits enhanced phosphorylation kinetics, amplified downstream signaling, and greater tumorigenic potential compared to the glycine-asparagine-asparagine-lysine-positive variant [3]. Physiologically, c-Kit signaling governs critical processes including hematopoietic stem cell maintenance, melanocyte development, gut motility (via interstitial cells of Cajal), and gametogenesis [3]. Its activation triggers multiple pathways: mitogen-activated protein kinase/extracellular signal-regulated kinase for proliferation, phosphatidylinositol 3-kinase/protein kinase B for survival, phospholipase C gamma for calcium mobilization, and Janus kinase/signal transducer and activator of transcription for immune modulation [3] [6].
Table 1: Structural Domains of c-Kit Receptor Tyrosine Kinase
| Domain | Location | Function |
|---|---|---|
| Immunoglobulin-like D1-D3 | Extracellular | Stem cell factor binding |
| Immunoglobulin-like D4-D5 | Extracellular | Receptor dimerization |
| Transmembrane Helix | Transmembrane | Anchoring in cell membrane |
| Juxtamembrane Domain | Intracellular | Auto-inhibition of kinase activity; contains regulatory tyrosine residues |
| Tyrosine Kinase Domain (TK1/TK2) | Intracellular | ATP binding (TK1); catalytic activity (TK2) |
| C-terminal Tail | Intracellular | Docking site for signaling molecules; contains tyrosine phosphorylation sites |
Dysregulation of c-Kit signaling—through gain-of-function mutations, overexpression, or autocrine/paracrine stimulation—drives pathogenesis in diverse malignancies and inflammatory disorders. Mutations frequently occur in the juxtamembrane domain (exon 11), disrupting its autoinhibitory function and leading to ligand-independent dimerization and constitutive kinase activation [3] [6]. Such mutations are hallmark drivers in gastrointestinal stromal tumors (≈80% of cases), where they promote tumor cell survival and proliferation [3]. Similar mutations are implicated in subsets of acute myeloid leukemia, melanoma, and sinonasal natural killer/T-cell lymphoma [3] [8]. Beyond mutations, c-Kit overexpression alone can sustain oncogenic signaling; this occurs in small cell lung cancer and germ cell tumors [3] [6].
Emerging research links aberrant c-Kit signaling to inflammatory bone loss. Trained immunity induced by β-glucan reprograms myeloid precursors toward osteoclast differentiation—a process dependent on c-Kit-mediated amplification of osteoclast progenitors. Adoptive transfer of β-glucan-trained monocytes exacerbates arthritis in recipient mice, highlighting c-Kit's role in inflammatory osteolysis [1]. Complement component C3a, elevated in periodontitis, enhances macrophage M1 polarization and osteoclast differentiation, suggesting crosstalk with c-Kit-expressing myeloid lineages in bone destructive diseases [7].
Table 2: Pathological Conditions Associated with Aberrant c-Kit Signaling
| Disease Category | Specific Conditions | Molecular Mechanism |
|---|---|---|
| Oncologic Disorders | Gastrointestinal stromal tumors | Juxtamembrane domain mutations (exon 11) causing constitutive activation |
| Acute myeloid leukemia | Activating mutations in tyrosine kinase domain | |
| Melanoma | Mutations/overexpression driving proliferation and survival | |
| Sinonasal natural killer/T-cell lymphoma | Gain-of-function mutations | |
| Inflammatory Disorders | Experimental arthritis | Trained immunity-mediated expansion of osteoclast precursors |
| Periodontitis | Complement C3a-induced osteoclast differentiation via myeloid cells |
The mechanistic link between dysregulated c-Kit signaling and disease pathogenesis provides a compelling rationale for therapeutic inhibition. Tyrosine kinase inhibitors achieve this by competitively blocking adenosine triphosphate binding in the kinase domain or stabilizing inactive conformations, thereby suppressing downstream oncogenic cascades [3] [6] [8]. First-generation inhibitors like imatinib target multiple kinases, including platelet-derived growth factor receptor and Abelson murine leukemia viral oncogene homolog 1, but show efficacy against mutant c-Kit in gastrointestinal stromal tumors [3] [8]. However, resistance often arises due to secondary mutations in the kinase domain (e.g., exon 17), necessitating next-generation inhibitors [3].
c-Kit-IN-3 represents a novel small-molecule inhibitor optimized for c-Kit. Its chemical structure (C~30~H~26~ClF~3~N~2~O~10~) includes heterocyclic motifs designed for selective binding to c-Kit's adenosine triphosphate pocket [5]. The D-tartrate salt formulation enhances solubility and bioavailability, critical for in vivo efficacy [5]. Preclinical models confirm that selective c-Kit inhibition suppresses tumor growth in gastrointestinal stromal tumor xenografts and attenuates inflammatory bone loss by blocking osteoclast progenitor expansion [1] [3]. Furthermore, combining c-Kit inhibitors with complementary agents (e.g., inhibitors of downstream effectors like phosphatidylinositol 3-kinase or mitogen-activated protein kinase/extracellular signal-regulated kinase) may overcome resistance and broaden therapeutic utility [6] [8].
Table 3: Therapeutic Strategies Targeting c-Kit Signaling
| Therapeutic Approach | Representative Agents | Mechanism of Action | Clinical/Preclinical Utility |
|---|---|---|---|
| First-generation TKIs | Imatinib | Multi-kinase inhibition; targets adenosine triphosphate binding site | First-line gastrointestinal stromal tumors therapy |
| Next-generation TKIs | Sunitinib, Regorafenib | Broader activity against resistant mutants | Second-line gastrointestinal stromal tumors |
| Selective Inhibitors | c-Kit-IN-3 (D-tartrate) | High selectivity for c-Kit adenosine triphosphate pocket | Preclinical models of cancer/inflammatory bone loss |
TKIs: Tyrosine kinase inhibitors
The structural and functional elucidation of c-Kit continues to inform rational drug design. Future directions include developing allosteric inhibitors targeting the juxtamembrane domain or protein-protein interaction interfaces, exploiting synthetic lethality in c-Kit-dependent tumors, and leveraging microfluidic platforms (e.g., 3D potency assays) to predict clinical responses to c-Kit-targeted cell therapies [4] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6